molecular formula C35H48O11 B12405462 Inflexuside B

Inflexuside B

Cat. No.: B12405462
M. Wt: 644.7 g/mol
InChI Key: LJUJBIZHOUPFJG-WGJIMLTISA-N
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Description

Inflexuside B is an abietane diterpenoid compound isolated from the aerial parts of the plant Isodon inflexus. It is known for its strong inhibitory effects on lipopolysaccharide-activated nitric oxide synthase in RAW264.7 macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Inflexuside B can be isolated from the aerial parts of Isodon inflexus through extraction and purification processes the isolation process typically involves solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely reported. Given its natural occurrence in Isodon inflexus, large-scale extraction from the plant material is a potential method for obtaining the compound. This process would involve harvesting the plant, drying, and performing solvent extraction followed by purification steps such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Inflexuside B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents, can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Inflexuside B has several scientific research applications, including:

    Chemistry: Used as a model compound for studying abietane diterpenoids and their chemical properties.

    Biology: Investigated for its effects on cellular processes, particularly its inhibition of nitric oxide synthase in macrophages.

    Medicine: Explored for its potential therapeutic effects due to its anti-inflammatory properties.

Mechanism of Action

Inflexuside B exerts its effects by inhibiting lipopolysaccharide-activated nitric oxide synthase in RAW264.7 macrophages. This inhibition reduces the production of nitric oxide, a key mediator of inflammation. The molecular targets and pathways involved include the nitric oxide synthase enzyme and the signaling pathways activated by lipopolysaccharides .

Comparison with Similar Compounds

Similar Compounds

    Abietic Acid: Another abietane diterpenoid with similar structural features.

    Dehydroabietic Acid: A related compound with similar biological activities.

    Rosmanol: An abietane diterpenoid with antioxidant properties.

Uniqueness of Inflexuside B

This compound is unique due to its strong inhibitory effects on nitric oxide synthase, which distinguishes it from other similar compounds. Its specific structure and functional groups contribute to its potent biological activity .

Properties

Molecular Formula

C35H48O11

Molecular Weight

644.7 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[[(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-9-oxo-7-propan-2-yl-2,3,4,5,6,8,10,10a-octahydrophenanthren-4-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H48O11/c1-18(2)35(43)15-21-22(38)14-25-33(3,4)13-12-26(34(25,5)28(21)23(39)16-35)45-32-31(30(42)29(41)24(17-36)44-32)46-27(40)11-8-19-6-9-20(37)10-7-19/h6-11,18,23-26,29-32,36-37,39,41-43H,12-17H2,1-5H3/b11-8+/t23-,24-,25+,26+,29-,30+,31-,32+,34-,35-/m1/s1

InChI Key

LJUJBIZHOUPFJG-WGJIMLTISA-N

Isomeric SMILES

CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)C)O)O

Canonical SMILES

CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)C)O)O

Origin of Product

United States

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